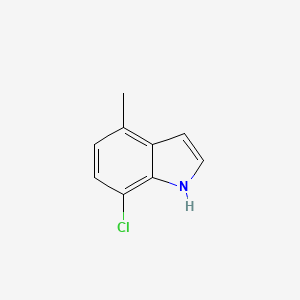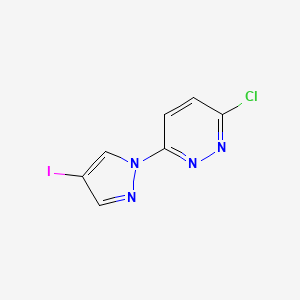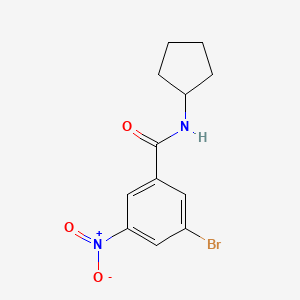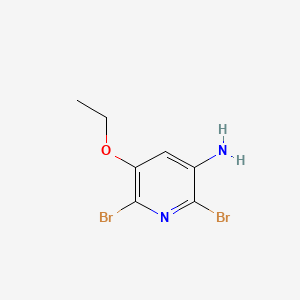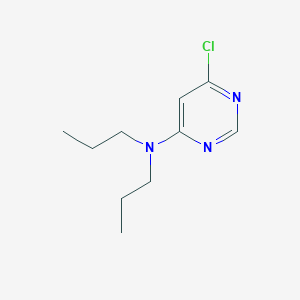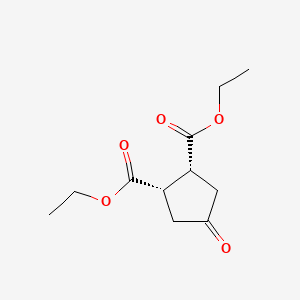
cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester: is a chemical compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol . It features a five-membered cyclopentane ring with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of diethyl malonate with cyclopentanone in the presence of a base, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group in cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester can undergo further oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry: Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways involving cyclopentane derivatives .
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting metabolic and inflammatory diseases .
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism by which cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester exerts its effects involves its interaction with specific molecular targets. The ester and ketone functionalities allow it to participate in various biochemical pathways, acting as a substrate or inhibitor for enzymes involved in metabolic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
- Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid dimethyl ester
- Trans-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
- 4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
Uniqueness: Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is unique due to its specific cis-configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its trans-isomer.
Properties
IUPAC Name |
diethyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3/t8-,9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPKMLGYFVVOJS-DTORHVGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
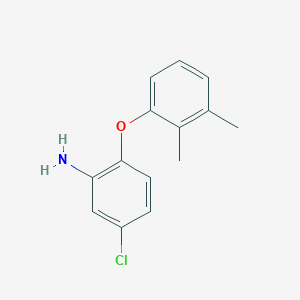
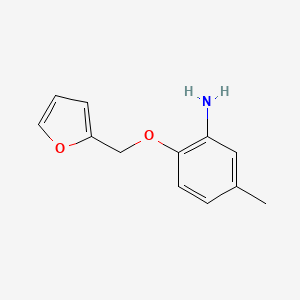
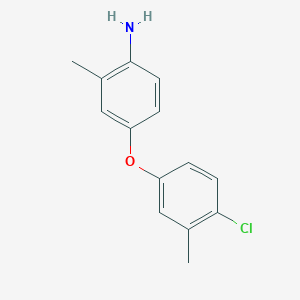
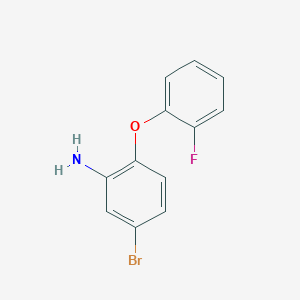
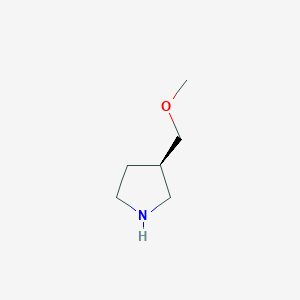
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)
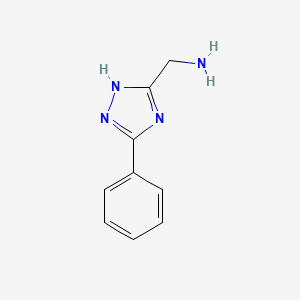
![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)
